molecular formula C11H20ClNO2 B2692486 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride CAS No. 2287318-50-5

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride

Cat. No.: B2692486
CAS No.: 2287318-50-5
M. Wt: 233.74
InChI Key: YIXPIYRMODYTTL-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the azaspiro system and a carboxylic acid group at position 7. Its hydrochloride salt enhances stability and solubility, making it valuable in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

3-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11;/h9,12H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXPIYRMODYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of acid catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process typically starts with the preparation of intermediate compounds, followed by cyclization and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule .

Scientific Research Applications

Medicinal Chemistry

3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride has been explored for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Antitumor Activity : Research highlights its ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacology

This compound exhibits promising effects in treating neurological disorders:

  • Anticonvulsant and Anxiolytic Effects : It has shown potential in managing conditions like epilepsy and anxiety, making it a candidate for further drug development.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in a peer-reviewed journal indicated that 3-azaspiro[5.5]undecane derivatives exhibit strong antimicrobial activity against several bacterial strains, particularly Gram-positive organisms.
  • Antitumor Activity :
    • Research has demonstrated that spirocyclic compounds similar to this one can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents.
  • Neuropharmacological Profiling :
    • A dissertation focused on GABAAR antagonists reported findings that suggest low cellular membrane permeability for related compounds, indicating potential peripheral applications without significant central nervous system effects.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Carboxylic Acid Derivatives and Esters
Compound Name Substituent(s) Molecular Weight Key Features
Target Compound -COOH at C9 247.76 (HCl salt) High polarity; used in M2 channel modulation
Methyl 3-azaspiro[5.5]undecane-9-carboxylate -COOCH3 at C9 247.76 Improved lipophilicity; potential prodrug form
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate -CH2COOEt 247.76 Esterified side chain; enhances membrane permeability
Boc-protected derivative (C16H27NO4) -Boc at N3, -COOH at C9 297.39 Protects amine group during peptide synthesis; stable under basic conditions
Table 2: Alkyl and Aromatic Modifications
Compound Name Substituent(s) Key Features
9-Methyl-3-azaspiro[5.5]undecane hydrochloride -CH3 at C9 Reduced polarity; potential CNS activity due to methyl group
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane -COOEt at C8, -C6H13 at C10, 1,5-dioxa Increased steric bulk; altered ring strain and solubility

Heteroatom Modifications

Table 3: Ring Heteroatom Variations
Compound Name Heteroatom(s) Key Features
3-Oxa-9-azaspiro[5.5]undecane hydrochloride O at C3, N at C9 Enhanced hydrogen bonding capacity; potential for CNS-targeted drugs
1,9-Diaza-spiro[5.5]undecane derivatives N at C1 and C9 Dual nitrogen sites for chelation; applications in metal-catalyzed reactions

Functional Group Additions

Table 4: Sulfonamide and Nitro Derivatives
Compound Name Functional Group(s) Key Features
N-(4-(3-Azaspiro[5.5]undecan-3-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide -SO2Ph-NO2 High electron-withdrawing groups; antimicrobial and antiviral activity
3-((4-Nitrophenyl)sulfonyl)-3-azaspiro[5.5]undecane -SO2-Ph-NO2 Intermediate for aniline derivatives; used in protease inhibitor design

Biological Activity

3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is a synthetic compound that belongs to the spirocyclic family of compounds. Its unique three-dimensional structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, antitumor, anticonvulsant, and antidepressant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

  • Chemical Formula : C12H21ClN2O2
  • Molecular Weight : 268.77 g/mol
  • Appearance : White or off-white powder
  • Solubility : Soluble in water and organic solvents (ethanol, methanol)
  • Melting Point : 210-215°C

The biological activity of 3-azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly the GABA_A receptor. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects:

  • Anticonvulsant Activity : The compound has been investigated for its potential as an anticonvulsant agent, showing promise in reducing seizure activity in animal models.
  • Antidepressant Effects : Preliminary studies suggest that it may also exhibit antidepressant properties, making it a candidate for treating mood disorders .
  • Antimicrobial and Antitumor Properties : Research indicates potential antimicrobial and antitumor activities, although these effects require further investigation to establish efficacy and mechanisms.

Case Studies

  • Anticonvulsant Activity Study
    • Objective : To evaluate the anticonvulsant effects of 3-azaspiro[5.5]undecane-9-carboxylic acid in rodent models.
    • Methodology : The compound was administered at varying doses, and seizure thresholds were measured.
    • Results : Significant increases in seizure thresholds were observed at higher doses, indicating potential anticonvulsant efficacy.
  • Antidepressant Activity Evaluation
    • Objective : To assess the antidepressant-like effects using the forced swim test (FST).
    • Methodology : Rodents were treated with the compound prior to the FST.
    • Results : Treated animals exhibited reduced immobility time compared to controls, suggesting antidepressant-like effects.

Table 1: Biological Activities of 3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride

Activity TypeObserved EffectsReference
AnticonvulsantIncreased seizure threshold
AntidepressantReduced immobility in FST
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cells

Current State of Research

Ongoing research is focused on elucidating the precise mechanisms through which 3-azaspiro[5.5]undecane-9-carboxylic acid exerts its biological effects. Studies are also investigating its safety profile and potential applications in treating neurological disorders such as epilepsy and depression.

Toxicity and Safety

Preliminary toxicity studies suggest that 3-azaspiro[5.5]undecane-9-carboxylic acid has low toxicity levels and is generally safe for use in scientific experiments. However, comprehensive long-term studies are necessary to fully understand its safety profile before human trials can be initiated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A two-step synthesis is commonly employed. In the first stage, coupling reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (in dichloromethane) facilitate amide bond formation. The second stage involves cyclization with triethylamine to form the spirocyclic core . Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR, with key signals for the spiro structure appearing at δ 3.14 ppm (t, 4H, J = 5.87 Hz) and 35.85 ppm (C-3 and C-9 carbons) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 154.2 for [M – Cl]+^+), while 1H^1H-NMR detects impurities such as residual solvents or unreacted intermediates. Flash chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) is recommended for purification .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as hydrolysis of the carboxylic acid or spirocyclic amine may occur. Use gloves and respiratory protection during handling due to potential HCl vapor release .

Advanced Research Questions

Q. How can researchers optimize low yields during the spirocyclization step?

  • Methodological Answer : Low yields (e.g., 75%) often stem from steric hindrance during ring closure. Strategies include:

  • Catalyst Screening : Palladium on charcoal under hydrogen (4.5 bar) improves cyclization efficiency in ethyl acetate .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange chromatography to remove traces .
  • Temperature Control : Maintain 0°C during HCl salt formation to prevent decomposition .

Q. What strategies resolve contradictions in spectral data for structural analogs?

  • Methodological Answer : Discrepancies in 1H^1H-NMR signals (e.g., δ 1.76 ppm vs. δ 1.55 ppm for methylene protons) arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic exchange effects. Cross-validate with X-ray crystallography for rigid analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which shows a fixed spiro angle of 70–73° .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxylate) at the 9-position while retaining the spirocyclic core’s rigidity. For example:

  • Carboxylic Acid Esterification : tert-butyl esters enhance solubility in organic phases .
  • Salt Formation : Replace HCl with trifluoroacetate for improved aqueous stability .
  • Structural Analogs : 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 1380300-88-8) offers a bioisostere with similar spatial geometry but altered polarity .

Q. What protocols address incomplete safety and ecotoxicity data for this compound?

  • Methodological Answer : Conduct tiered risk assessments:

  • Acute Toxicity : Follow OECD Guideline 423 using rodent models.
  • Environmental Persistence : Perform OECD 301B biodegradation tests. Preliminary data suggest low mobility in soil due to high polarity (logP < 1), but confirm via HPLC-UV analysis of soil leachates .

Data Contradiction Analysis

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